molecular formula C12H10O2 B1195280 2-Methoxy-1-naphthaldehyde CAS No. 5392-12-1

2-Methoxy-1-naphthaldehyde

Cat. No. B1195280
CAS No.: 5392-12-1
M. Wt: 186.21 g/mol
InChI Key: YIQGLTKAOHRZOL-UHFFFAOYSA-N
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Patent
US05132466

Procedure details

A mixture of 2-bromomethyl-6-methoxynaphthalene (l2.68 g), hexamine (14 g), glacial acetic acid (21 ml) and water (21 ml) were heated under reflux with stirring for 30 minutes. Concentrated hydrochloric acid (16.6 ml) was then added and the mixture stirred and refluxed for a further 15 minutes. The reaction was cooled to room temperature and extracted with toluene (2×25 ml). The combined toluene extracts were washed with water (2×10 ml), saturated sodium bicarbonate solution (2×10 ml) and water (1×8 ml) and the toluene solution dried over MgSO4. The drying agent was filtered off and the solvent was removed by distillation under vacuum. This afforded 8.6 g of crude product which was recrystallised twice from isopropanol (2×50 ml) to give 6.07 g of 97.8% purity 2-methoxynaphthaldehyde as a light beige solid. The material had a melting point of 79.2° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
16.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrC[C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([O:13][CH3:14])[CH:9]=2)[CH:4]=1.C1N2CN3CN(C2)CN1C3.[C:25](O)(=[O:27])C.Cl>O>[CH3:14][O:13][C:8]1[CH:7]=[CH:6][C:5]2[C:10](=[CH:11][CH:12]=[CH:3][CH:4]=2)[C:9]=1[CH:25]=[O:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC2=CC=C(C=C2C=C1)OC
Name
Quantity
14 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
21 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
21 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
16.6 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
the mixture stirred
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for a further 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene (2×25 ml)
WASH
Type
WASH
Details
The combined toluene extracts were washed with water (2×10 ml), saturated sodium bicarbonate solution (2×10 ml) and water (1×8 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the toluene solution dried over MgSO4
FILTRATION
Type
FILTRATION
Details
The drying agent was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under vacuum
CUSTOM
Type
CUSTOM
Details
This afforded 8.6 g of crude product which was recrystallised twice from isopropanol (2×50 ml)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=C(C2=CC=CC=C2C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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